molecular formula C26H32Cl2N4O B15001038 1,4-Pentanediamine, N(sup 4)-(2-(2-(2,4-dichlorophenyl)ethenyl)-6-methoxy-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- CAS No. 69258-58-8

1,4-Pentanediamine, N(sup 4)-(2-(2-(2,4-dichlorophenyl)ethenyl)-6-methoxy-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-

Cat. No.: B15001038
CAS No.: 69258-58-8
M. Wt: 487.5 g/mol
InChI Key: OFUVJTUTXSSQIJ-GXDHUFHOSA-N
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Description

1,4-Pentanediamine, N⁴-(2-(2-(2,4-dichlorophenyl)ethenyl)-6-methoxy-4-quinazolinyl)-N¹,N¹-diethyl- is a synthetic diamine derivative featuring a quinazoline core substituted with a 2,4-dichlorophenyl ethenyl group and a methoxy moiety. The molecule’s backbone includes a 1,4-pentanediamine chain with diethyl groups at the N¹ position.

Properties

CAS No.

69258-58-8

Molecular Formula

C26H32Cl2N4O

Molecular Weight

487.5 g/mol

IUPAC Name

4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C26H32Cl2N4O/c1-5-32(6-2)15-7-8-18(3)29-26-22-17-21(33-4)12-13-24(22)30-25(31-26)14-10-19-9-11-20(27)16-23(19)28/h9-14,16-18H,5-8,15H2,1-4H3,(H,29,30,31)/b14-10+

InChI Key

OFUVJTUTXSSQIJ-GXDHUFHOSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the quinazoline core.

    Attachment of the Diethylamino Side Chain: This can be done through nucleophilic substitution reactions, where the diethylamino group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-N-[5-(DIETHYLAMINO)PENTAN-2-YL]-6-METHOXYQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Structural Features :

  • Quinazoline Core: A nitrogen-containing heterocycle known for its role in kinase inhibition and DNA interaction.
  • 2,4-Dichlorophenyl Ethenyl Group : Enhances lipophilicity and may improve target binding via halogen bonding.
  • Diethylamino Chain: Increases basicity and influences pharmacokinetic properties like absorption and distribution.

Comparison with Similar Compounds

N⁴-(7-Chloro-2-Styrylquinazolin-4-yl)-N¹,N¹-Diethylpentane-1,4-Diamine

  • Structure : Similar quinazoline core but lacks the 2,4-dichlorophenyl group and methoxy substitution. Instead, it has a styryl (phenyl ethenyl) group and a chlorine atom at position 7 .
  • Molecular Formula : C₂₅H₃₁ClN₄ (vs. C₂₅H₂₈Cl₂N₄O for the target compound).
  • Activity: Styrylquinazolines are often explored as antiproliferative agents, but the dichlorophenyl variant may exhibit enhanced binding to chlorinated substrate pockets .

Chloroquine and Hydroxychloroquine

  • Structure: Quinoline core (vs. quinazoline) with a 7-chloro substituent and shorter diethylaminoethyl chain .
  • Molecular Formula : C₁₈H₂₆ClN₃ (Chloroquine) vs. C₂₅H₂₈Cl₂N₄O (Target).
  • Therapeutic Use: Chloroquine is an antimalarial, whereas the target compound’s dichlorophenyl ethenyl group may confer activity against resistant strains or different targets .

Mepacrine (Quinacrine)

  • Structure : Acridine core with a 6-chloro-2-methoxy substitution and diethylpentanediamine chain .
  • Molecular Formula : C₂₃H₃₀ClN₃O (vs. C₂₅H₂₈Cl₂N₄O for the target compound).
  • Key Differences: Core Heterocycle: Acridine intercalates into DNA, while quinazoline may inhibit enzymes like dihydrofolate reductase.

Primaquine Phosphate

  • Structure: 8-Aminoquinoline with a methoxy group and a primary amine-terminated chain .
  • Molecular Formula : C₁₅H₂₁N₃O·2H₃PO₄ (vs. C₂₅H₂₈Cl₂N₄O for the target compound).
  • Key Differences :
    • Chain Flexibility : Primaquine’s shorter chain may limit tissue penetration compared to the target compound’s extended diethylpentanediamine.
    • Target Specificity : Primaquine targets liver-stage malaria parasites, whereas the quinazoline-dichlorophenyl system could act on broader enzymatic pathways .

N⁴-(5,6-Dihydro-2,6,6-Trimethyl-5-Phenylfuro[2,3-d]Pyrimidin-4-yl)-N¹,N¹-Diethyl-1,4-Pentanediamine

  • Structure : Furopyrimidine core instead of quinazoline, with a phenyl group and methyl substitutions .
  • Molecular Formula : C₂₃H₃₄N₄O (vs. C₂₅H₂₈Cl₂N₄O for the target compound).
  • Substituents: Lack of chlorine atoms reduces halogen-mediated interactions, possibly decreasing target affinity .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications
Target Compound Quinazoline 2,4-Dichlorophenyl ethenyl, 6-OMe C₂₅H₂₈Cl₂N₄O Anticancer, Antimicrobial
N⁴-(7-Chloro-2-Styrylquinazolin-4-yl)-... Quinazoline Styryl, 7-Cl C₂₅H₃₁ClN₄ Antiproliferative Agents
Chloroquine Quinoline 7-Cl, Diethylaminoethyl chain C₁₈H₂₆ClN₃ Antimalarial
Mepacrine Acridine 6-Cl, 2-OMe C₂₃H₃₀ClN₃O Antiparasitic, Antirheumatic
Primaquine Phosphate Quinoline 8-NH₂, 6-OMe C₁₅H₂₁N₃O·2H₃PO₄ Antimalarial (Liver-stage)
Furopyrimidine Derivative Furopyrimidine Phenyl, Trimethyl C₂₃H₃₄N₄O Enzyme Inhibition

Research Findings and Implications

  • Role of Halogenation: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity (logP ~5) compared to non-halogenated analogs (logP ~4.5), improving membrane permeability .
  • Methoxy vs.
  • Chain Length and Substitution : The diethylpentanediamine chain balances basicity and solubility, with the N¹-diethyl groups reducing metabolic degradation compared to primary amines .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization, particularly for introducing the 2,4-dichlorophenyl ethenyl group. Key steps include:

  • Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Heck reaction) for ethenyl group attachment, monitored via HPLC .
  • Protection of amine groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during quinazolinyl substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate ≥95% pure product .

Q. How can structural characterization resolve ambiguities in regiochemistry of the quinazolinyl substituent?

  • Methodological Answer : Combine:

  • NMR spectroscopy : Analyze NOESY/ROESY for spatial proximity of the methoxy group (δ ~3.8 ppm) to the ethenyl protons (δ ~6.5–7.5 ppm) .
  • X-ray crystallography : Resolve crystal structure to confirm substitution at the N⁴ position of the pentanediamine backbone .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~580–600 Da) to rule out regioisomeric byproducts .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize:

  • Kinase inhibition assays : Test against EGFR or VEGFR isoforms (IC₅₀ determination via fluorescence polarization) due to the quinazoline scaffold’s kinase-targeting history .
  • Antimicrobial susceptibility testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and parasitic models (e.g., Plasmodium falciparum), given structural analogs with antimalarial activity .

Advanced Research Questions

Q. How to address contradictory cytotoxicity data across cell lines in SAR studies?

  • Methodological Answer :

  • Dose-response normalization : Use Hill equation modeling to account for variations in cell viability assay protocols (e.g., MTT vs. ATP luminescence) .
  • Transporters/metabolomics : Perform LC-MS/MS to quantify intracellular compound levels, ruling out efflux pump (e.g., P-gp) interference .
  • Computational modeling : Apply molecular dynamics simulations to predict binding affinities to off-target receptors (e.g., hERG channel) that may explain toxicity disparities .

Q. What strategies optimize solubility without compromising bioactivity?

  • Methodological Answer :

  • Salt formation : Synthesize phosphate or hydrochloride salts (e.g., 1:2 phosphate salt analogs in ) to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) cleaved in vivo, maintaining lipophilicity for membrane penetration .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) in in vivo studies to balance solubility and biocompatibility .

Q. How to design a robust structure-activity relationship (SAR) study for the dichlorophenyl-ethenyl moiety?

  • Methodological Answer :

  • Analog synthesis : Replace 2,4-dichlorophenyl with fluorophenyl or nitro groups to evaluate electronic effects on bioactivity .
  • Free-Wilson analysis : Statistically correlate substituent contributions (Cl vs. OCH₃) to IC₅₀ values across 10+ analogs .
  • Crystallography : Compare target-binding modes (e.g., kinase active sites) to identify steric/electronic clashes .

Contradiction Analysis & Validation

Q. How to resolve discrepancies in reported logP values between computational and experimental data?

  • Methodological Answer :

  • Experimental validation : Use shake-flask method (octanol/water partition) under standardized pH (7.4) and temperature (25°C) .
  • Computational refinement : Apply consensus models (e.g., ACD/Labs Percepta with QSPR corrections) to align predictions with empirical data .

Q. What experimental controls are critical for validating target engagement in cellular assays?

  • Methodological Answer :

  • Negative controls : Use siRNA knockdown or CRISPR-Cas9 KO models of the hypothesized target (e.g., EGFR) .
  • Competitive binding : Co-treat with known inhibitors (e.g., gefitinib for EGFR) to confirm dose-dependent signal reduction .
  • Off-target profiling : Screen against a panel of 50+ kinases/receptors to rule out polypharmacology .

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